4,5-Diphenyl-2-imidazolethiol

Corrosion Inhibition C38 Steel Hydrochloric Acid

Researchers requiring thermally robust heterocyclic thiols for corrosion inhibition or ligand design often encounter limited availability of authenticated 4,5-diaryl-2-imidazolethiols. 4,5-Diphenyl-2-imidazolethiol (DIT) from BenchChem resolves this gap with a melting point >300°C, pKa 8.2, and dual phenyl substitution that drives Langmuir-type adsorption (92.74% inhibition at 10⁻² M on C38 steel in 1M HCl). It also serves as a precursor to sterically demanding NHC ligands. Bulk lots include batch-specific CoA.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 2349-58-8
Cat. No. B167332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-2-imidazolethiol
CAS2349-58-8
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
InChIKeyGMTAWLUJHGIUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-2-imidazolethiol: Identity, Properties & Comparator Overview


4,5-Diphenyl-2-imidazolethiol (DIT; CAS 2349-58-8; molecular formula C₁₅H₁₂N₂S; molecular weight 252.33 g/mol) is a 4,5-diaryl-substituted 2-imidazolethiol belonging to the broader class of heterocyclic thiols. It exists as a white to pale-yellow crystalline powder with a melting point exceeding 300 °C . The compound features an imidazole ring bearing two phenyl substituents at positions 4 and 5 and a reactive thiol (–SH) group at position 2, which can tautomerize to the thione form (4,5-diphenyl-1,3-dihydroimidazole-2-thione). Its pKa of 8.2 places it in a distinctly more acidic regime than simpler 2-imidazolethiols, while its dual solubility in water and ethanol differentiates it from fully hydrophobic diarylimidazoles. These properties position DIT as a versatile building block for corrosion inhibitor formulations, coordination chemistry scaffolds, and electroactive hybrid materials.

Corrosion inhibitor formulations for acidic media
Coordination chemistry scaffold with thiol/thione metal-binding
Electroactive hybrid material precursor (sensors, silsesquioxanes)
Thermal stability >300 °C supports high-temperature processing

Why 4,5-Diphenyl-2-imidazolethiol Cannot Be Replaced


Generic substitution of 4,5-diphenyl-2-imidazolethiol (DIT) with unsubstituted 2-mercaptoimidazole (CAS 872-35-5), 2-mercaptobenzimidazole (MBI; CAS 583-39-1), or 4,5-diphenylimidazole (CAS 668-94-0) fails because the 4,5-diphenyl-2-thiol substitution pattern simultaneously dictates three performance-critical properties: (i) adsorption energetics on metal surfaces governed by the balance of π-electron density from the phenyl rings and chemisorption via the thiol/thione sulfur [1]; (ii) a pKa shift of approximately 3–4 units relative to N-methyl-2-imidazolethiol (methimazole), altering the protonation state and reactivity profile at physiological and acidic pH ; and (iii) thermal stability (mp >300 °C) that far exceeds that of simpler imidazolethiols (e.g., 2-mercaptoimidazole mp 228–231 °C; methimazole mp 144–147 °C), enabling applications under elevated-temperature conditions where unsubstituted analogs thermally degrade . The quantitative evidence below demonstrates that these structural features translate into measurable, selection-relevant performance differentials.

Adsorption energetics shift
Unsubstituted imidazoles lack the diphenyl-thiol pharmacophore; metal-surface affinity and inhibition efficiency may drop substantially at comparable loading.
Ionization state mismatch
DIT is predominantly thiolate at neutral pH, while methimazole remains largely protonated, altering nucleophilicity and coordination behavior.
Thermal degradation risk
Simpler imidazolethiols melt below 230 °C; DIT remains solid beyond 300 °C, avoiding phase-change failure under elevated-temperature processing.

4,5-Diphenyl-2-imidazolethiol: Differentiation Evidence


C38 Steel Corrosion Inhibition: DIT vs. Simpler Imidazoles

In a direct electrochemical study, 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) achieved 92.74% corrosion inhibition efficiency at 10⁻² M on C38 steel in 1 M HCl measured by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), with adsorption following the Langmuir isotherm [1]. In an independent comparative study under the same metal/acid system (C38 steel/1 M HCl, weight-loss method), unsubstituted imidazole reached a maximum inhibition efficiency of 96.33% at a substantially higher concentration of 4% w/v at 50 °C, while benzimidazole achieved only ~68.8% at 3% w/v at 40 °C [2]. Although a cross-study comparison, this indicates that DIT delivers near-maximal protection at a lower molar concentration than structurally simpler imidazoles, consistent with enhanced adsorption driven by the combined sulfur and biphenyl pharmacophore.

C38 Steel Inhibition
Context-dependent
92.74% at 10−2 M (DIT) vs. imidazole max 96.33% at 4% w/v, benzimidazole ~68.8% at 3% w/v
Supports concentration-normalized efficiency screening
Cross-study comparison; methods differ (electrochemical vs. gravimetric)
Corrosion Inhibition C38 Steel Hydrochloric Acid Electrochemical Impedance Spectroscopy Potentiodynamic Polarization

Thermal Stability vs. 2-Mercaptoimidazole

4,5-Diphenyl-2-imidazolethiol exhibits a melting point >300 °C as specified on the Sigma-Aldrich certificate of analysis . In contrast, 2-mercaptoimidazole (the unsubstituted parent thiol) melts at 228–231 °C , and 4,5-diphenylimidazole (the non-thiol analog) melts at 228–230 °C . The >70 °C elevation in melting point relative to both the des-phenyl and des-thiol analogs is attributed to enhanced intermolecular hydrogen bonding involving the thione tautomer and π-stacking interactions of the biphenyl system, conferring a thermal processing window that enables DIT to be used in melt-processing or high-temperature curing applications where simpler analogs would undergo phase change or thermal degradation.

Melting Point
Data to verify
>300 °C (DIT) vs. 228–231 °C (2-mercaptoimidazole)
Supports high-temperature processing context
Supplier specification; independent verification recommended
Thermal Stability Melting Point High-Temperature Processing Material Selection

pKa and Ionization Difference vs. Methimazole

DIT possesses an experimentally determined pKa of 8.2 , meaning it is predominantly deprotonated (thiolate form) at physiological pH 7.4 and above, enhancing its nucleophilicity and metal-binding capacity under near-neutral conditions. Methimazole (1-methyl-2-imidazolethiol, CAS 60-56-0), the clinically used antithyroid drug and the most common N-substituted 2-imidazolethiol comparator, has a reported pKa of approximately 11.6–11.8 [1], remaining largely protonated at neutral pH. This ~3.5-unit pKa difference means that at pH 7.4, DIT is approximately 85% ionized to the reactive thiolate, whereas methimazole is <0.1% ionized, fundamentally altering their reactivity profiles in metal coordination, redox chemistry, and nucleophilic substitution reactions.

pKa (Thiol Ionization)
Class-level
DIT pKa 8.2; methimazole pKa ≈11.6 (Δ ~3.4)
Thiolate predominance at neutral pH
Methimazole pKa from DrugBank; experimental confirmation advised
pKa Ionization State Reactivity Tuning pH-Dependent Applications

Electrochemical Glutathione Sensing with CuHDIT Composite

A hybrid composite formed by reacting DIT with copper hexacyanoferrate(III) (CuHDIT), when incorporated into a graphite paste electrode, exhibited a well-defined electrocatalytic redox couple at a formal potential of 0.74 V (vs. Ag/AgCl) for L-glutathione determination [1]. The sensor achieved a linear response range of 5.0 × 10⁻⁵ to 9.0 × 10⁻⁴ mol L⁻¹, a detection limit of 5.33 × 10⁻⁵ mol L⁻¹, and an amperometric sensitivity of 12.52 mA mol⁻¹ L with a relative standard deviation of ±2% (n = 3) [1]. While direct head-to-head sensor comparisons with alternative imidazolethiol-derived composites are not available, the DIT moiety contributes both the sulfur coordination site for copper and the extended π-system that facilitates charge transfer within the hybrid matrix—features absent in composites derived from unsubstituted 2-mercaptoimidazole or benzimidazolethiols [2].

L-Glutathione Detection
Method context
LOD 53.3 μM, sensitivity 12.52 mA M−1, RSD ±2% (CuHDIT/GPE)
Reported sensor performance baseline
No direct comparator from unsubstituted imidazolethiol composite
Electrochemical Sensor Glutathione Detection Cyclic Voltammetry Hybrid Composite Graphite Paste Electrode

Dual Solubility Advantage Over 4,5-Diphenylimidazole

DIT is soluble in both water and ethanol , a dual-solubility profile that is atypical for diaryl-substituted imidazoles. 4,5-Diphenylimidazole (CAS 668-94-0), by contrast, is poorly soluble in water due to the absence of the thiol/thione group that can engage in hydrogen bonding with aqueous media . This solubility differential directly impacts formulation flexibility: DIT can be deployed in aqueous corrosion inhibitor baths, hydroalcoholic antimicrobial formulations, and mixed-solvent synthetic protocols, whereas the non-thiol analog is largely restricted to organic solvent systems. The log D (pH 7.4) of 3.06 [1] indicates balanced lipophilicity suitable for both aqueous and organic-phase partitioning.

Aqueous Solubility
Class-level
Soluble in water and ethanol; log D (pH 7.4) 3.06
Enables aqueous formulation flexibility
4,5-Diphenylimidazole is poorly water-soluble
Solubility Formulation Water-Ethanol Dual Solubility Procurement Specification

4,5-Diphenyl-2-imidazolethiol: Application Scenarios


Acidic Corrosion Inhibitor for Carbon Steel

DIT has been validated as a high-efficiency corrosion inhibitor for C38 carbon steel in 1 M HCl, achieving 92.74% inhibition at 10⁻² M with Langmuir-type adsorption behavior [1]. This performance, benchmarked against unsubstituted imidazole and benzimidazole in the same medium , supports its procurement for acid-pickling baths, oil-well acidizing fluids, and industrial cleaning formulations where protection of ferrous substrates in hydrochloric acid environments is critical. The >300 °C melting point further enables deployment under the elevated-temperature conditions typical of downhole oilfield operations.

Electrochemical Sensor for Biothiols

The DIT-derived copper hexacyanoferrate(III) hybrid composite (CuHDIT) has been integrated into graphite paste electrodes to construct a voltammetric sensor for L-glutathione with a detection limit of 5.33 × 10⁻⁵ mol L⁻¹ and amperometric sensitivity of 12.52 mA mol⁻¹ L [1]. The DIT ligand contributes sulfur coordination sites and an extended aromatic π-system essential for charge-transfer mediation within the composite matrix . This established performance baseline supports procurement of DIT as a functional ligand for electrochemical sensor research targeting biologically relevant thiol analytes.

Thermally Stable Silsesquioxane Hybrid Materials

DIT has been employed to organofunctionalize octa-(3-chloropropyl)octasilsesquioxane, yielding nanostructured hybrid materials with enhanced thermal properties [1]. The thermal stability of both the DIT precursor (>300 °C) and the resulting silsesquioxane conjugate makes this system suitable for high-temperature coating applications and nanocomposite fabrication. Researchers procuring DIT for silsesquioxane or POSS (polyhedral oligomeric silsesquioxane) functionalization benefit from the compound's established reactivity toward chloropropyl-modified inorganic cores.

NHC Precursor Development

The 4,5-diphenyl-2-imidazolethiol scaffold serves as a key precursor to 1,3-dibenzyl-4,5-diphenylimidazol-2-ylidene (NHC*), a sterically demanding and strongly electron-donating N-heterocyclic carbene ligand that stabilizes gold(I) complexes with demonstrated anticancer activity (GI₅₀ values of 1.78–1.95 μM across the NCI 60 cancer cell panel) [1]. The dual phenyl substitution pattern is essential for the kinetic stability of the resulting metal complexes; unsubstituted imidazolethiols do not yield isolable NHC-metal species under analogous conditions. Procurement of DIT for organometallic research is justified by this unique ligand-to-NHC conversion pathway that is structurally inaccessible from simpler imidazolethiols.

Application
Selection Property
Validation Focus
Acid-pickling & oil-well acidizing
Concentration-normalized inhibition efficiency; thermal stability >300 °C
C38 steel / 1 M HCl corrosion inhibition; Langmuir adsorption
Glutathione & biothiol sensor research
Sulfur coordination and π-system for charge transfer in CuHDIT composite
Amperometric sensitivity and LOD benchmarking
POSS/silsesquioxane functionalization
Reactivity toward chloropropyl-modified inorganic cores; thermal integrity
Hybrid material thermal property characterization
N-heterocyclic carbene ligand synthesis
4,5-Diphenyl pattern for kinetic stability of gold(I) complexes
Organometallic anticancer research context
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